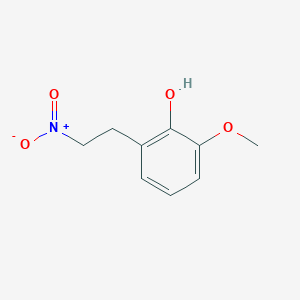

2-Methoxy-6-(2-nitroethyl)phenol

Description

Properties

IUPAC Name |

2-methoxy-6-(2-nitroethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-14-8-4-2-3-7(9(8)11)5-6-10(12)13/h2-4,11H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOPPXSLDMCTJNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)CC[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-(2-nitroethyl)phenol typically involves the nitration of 2-methoxyphenol followed by the introduction of the nitroethyl group. One common method is the nitration of 2-methoxyphenol using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the ortho position. The resulting nitro compound is then subjected to a reaction with ethylene oxide under basic conditions to form the nitroethyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-6-(2-nitroethyl)phenol undergoes various chemical reactions, including:

Oxidation: The nitroethyl group can be oxidized to form corresponding nitro compounds.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides (Cl-, Br-) and bases (NaOH, KOH) are used in substitution reactions.

Major Products:

Oxidation: Formation of nitro compounds.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted phenols.

Scientific Research Applications

2-Methoxy-6-(2-nitroethyl)phenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(2-nitroethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can also influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Key Structural Features and Modifications:

Electronic Effects :

Target Compound vs. Analogs:

- Imine Analogs : Prepared via Schiff base condensation of 2-hydroxy-3-methoxybenzaldehyde with amines (e.g., 4-methylaniline in , thiazol-2-amine in ). Yields range from 70% to 85% depending on substituents .

- Benzimidazole Derivatives : Synthesized by condensing 2-hydroxy-3-methoxybenzaldehyde with substituted phenylenediamines, achieving ≈70% yields .

Key Challenges :

Anti-Inflammatory and Antimicrobial Potential:

- Morpholinopyrimidine Derivatives: Compounds like 2-methoxy-6-(4-morpholinopyrimidinyl)phenol derivatives inhibit NO production in LPS-stimulated macrophages at non-cytotoxic concentrations (IC50 ~5–10 µM) .

- Benzimidazole Analogs : Exhibit antibacterial activity against E. coli and S. aureus due to planar benzimidazole rings enabling DNA intercalation .

- Imine-Based Ligands : Used in Ni(II) and Zn(II) complexes for catalytic or magnetic applications rather than direct bioactivity .

Nitroethyl Implications :

- The nitro group may confer antimicrobial or anti-inflammatory properties akin to nitrofurantoin or other nitroaromatic drugs, though this requires experimental validation.

Physical-Chemical Properties

Crystallography and Computational Insights

- Imine Derivatives : Exhibit E-configuration about the C=N bond, confirmed via X-ray diffraction (e.g., ). Hirshfeld surface analysis of MFIP reveals H-bonding and π-stacking dominate crystal packing .

- Nitroethyl Compound : Likely to adopt a planar nitroethyl group, with steric clashes between methoxy and nitroethyl substituents affecting crystal symmetry.

Q & A

Q. What are the optimal synthetic routes for 2-Methoxy-6-(2-nitroethyl)phenol, and how can reaction yields be improved?

- Methodology :

- Coupling Reactions : Use nucleophilic aromatic substitution or Ullmann-type coupling to introduce the nitroethyl group. For example, react 2-methoxyphenol with nitroethylene derivatives under Pd-catalyzed conditions .

- Purification : Employ column chromatography with ethyl acetate/hexane (2:1) for isolation, monitored via TLC.

- Yield Optimization : Adjust reaction temperature (70–90°C) and stoichiometric ratios (1:1.2 phenol:nitroethyl reagent). Typical yields range from 60–80% .

Q. How is the molecular structure of this compound validated experimentally?

- Analytical Techniques :

- X-ray Crystallography : Resolve crystal structures using SHELX software (space group Pna2₁) to confirm bond angles and torsion angles (e.g., nitroethyl group orientation at ~5.9° from the phenolic ring) .

- Spectroscopy : Compare experimental NMR (¹H/¹³C) and HRMS data with computational predictions (e.g., CDCl₃ solvent peaks at 7.21–7.33 ppm; molecular ion [M+H]+ at m/z 212.08) .

Q. What preliminary biological assays are suitable for screening its antimicrobial activity?

- Protocol :

- MIC Tests : Use broth microdilution against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922). Dissolve the compound in DMSO (≤1% v/v) and test concentrations from 1–256 µg/mL .

- Controls : Include ciprofloxacin (1–4 µg/mL) and solvent-only blanks.

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound, and how do these correlate with experimental data?

- Methodology :

- DFT Calculations : Use B3LYP/6-31G(d) basis sets to compute HOMO-LUMO gaps, electrostatic potential surfaces, and nitro group charge distribution. Compare with UV-Vis spectra (λmax ~300 nm) .

- Contradiction Analysis : If experimental bandgaps deviate >0.5 eV from computational results, reassess solvent effects or relativistic corrections .

Q. What mechanisms underlie its anti-inflammatory activity, and how can kinetic studies be designed?

- Experimental Design :

- In Vitro Models : Use LPS-stimulated RAW 264.7 macrophages. Measure TNF-α and IL-6 suppression via ELISA after 24h exposure (IC₅₀ typically 10–50 µM) .

- Kinetic Profiling : Perform time-dependent inhibition assays (0–48h) with Western blotting for NF-κB pathway proteins (e.g., p65 phosphorylation) .

Q. How do structural modifications (e.g., replacing nitroethyl with methoxy groups) affect its reactivity and bioactivity?

- Synthetic Strategy :

- Derivatization : Synthesize analogs via Suzuki-Miyaura cross-coupling or reductive amination. Test substituent effects on redox potentials (cyclic voltammetry) and COX-2 inhibition .

- SAR Analysis : Correlate logP values (calculated via ChemDraw) with antimicrobial IC₅₀ values. Nitroethyl groups enhance lipophilicity (logP ~2.5) compared to methoxy analogs (logP ~1.8) .

Data Contradiction and Troubleshooting

Q. How to resolve discrepancies in NMR spectra due to solvent impurities or tautomerism?

- Approach :

- Deuterium Exchange : Add D₂O to distinguish exchangeable protons (e.g., phenolic -OH at δ 9.8 ppm).

- Variable Temperature NMR : Heat samples to 50°C to reduce rotational barriers and clarify splitting patterns .

Q. Why might crystallographic data show unexpected bond lengths, and how can this be addressed?

- Solution :

Methodological Tables

Q. Table 1. Key Spectral Data for this compound

| Technique | Data | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.21 (d, J=8.5 Hz, H-4), 6.85 (s, H-5) | |

| HRMS | [M+H]+ 212.0824 (calc. 212.0817) | |

| IR (KBr) | 3350 cm⁻¹ (O-H), 1520 cm⁻¹ (NO₂) |

Q. Table 2. Comparative Bioactivity of Derivatives

| Derivative | MIC (S. aureus) | COX-2 IC₅₀ | logP |

|---|---|---|---|

| Nitroethyl (Parent) | 32 µg/mL | 18 µM | 2.5 |

| Methoxy Analog | 64 µg/mL | 45 µM | 1.8 |

| Ethyl Substituent | 128 µg/mL | >100 µM | 2.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.